

An In-Depth Technical Guide to 2-Acetylphenanthrene (CAS 5960-69-0)

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Compound of Interest

Compound Name: 2-Acetylphenanthrene

Cat. No.: B184642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Acetylphenanthrene**, a polycyclic aromatic ketone. It details its physicochemical properties, spectroscopic profile, synthesis protocols, and currently understood biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Physicochemical and Spectroscopic Data

2-Acetylphenanthrene is a solid, yellow to dark yellow compound.^[1] Its core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties of 2-Acetylphenanthrene

Property	Value	Reference
CAS Number	5960-69-0	[2][3][4][5]
Molecular Formula	C ₁₆ H ₁₂ O	[2][3][4][5]
Molecular Weight	220.27 g/mol	[3][4][5]
Melting Point	144-145 °C	[4]
Boiling Point	175-178 °C at 1.5 Torr	[1]
Appearance	Solid	[4]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[1]
InChI	1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3	[4][5]
SMILES	CC(=O)c1ccc2c(ccc3ccccc23)c1	[4][5]

Spectroscopic Profile

The structural characterization of **2-Acetylphenanthrene** is confirmed through various spectroscopic methods. The key spectral features are outlined below.

Table 2: Spectroscopic Data Summary for 2-Acetylphenanthrene

Spectroscopy	Key Peaks / Features
^1H NMR	Aromatic protons (multiplets, δ 7.5-9.0 ppm), Acetyl protons (singlet, $\sim\delta$ 2.8 ppm)
^{13}C NMR	Carbonyl carbon ($\sim\delta$ 198 ppm), Aromatic carbons (δ 123-135 ppm), Methyl carbon ($\sim\delta$ 27 ppm)
Infrared (IR)	$\sim 1680\text{ cm}^{-1}$ (C=O stretch, aromatic ketone), $\sim 3050\text{ cm}^{-1}$ (C-H stretch, aromatic), ~ 1600 , 1450 cm^{-1} (C=C stretch, aromatic ring)
Mass Spec (MS)	Molecular Ion (M^+) at m/z 220. Fragment at m/z 205 ($[\text{M}-\text{CH}_3]^+$), Fragment at m/z 177 ($[\text{M}-$ $\text{CH}_3\text{CO}]^+$)

Note: Predicted and typical values are provided. Experimental values may vary based on solvent and instrumentation.

Synthesis of 2-Acetylphenanthrene

The most common method for synthesizing **2-Acetylphenanthrene** is the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction typically yields a mixture of positional isomers, with the product distribution being highly sensitive to reaction conditions such as solvent, temperature, and catalyst.^{[6][7]} To favor the formation of the 2- and 3-isomers, which are thermodynamically more stable, specific conditions are required.^[7]

Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene

This protocol outlines a general procedure for the synthesis of acetylphenanthrene isomers, which can be optimized to favor the 2-acetyl derivative.

Materials:

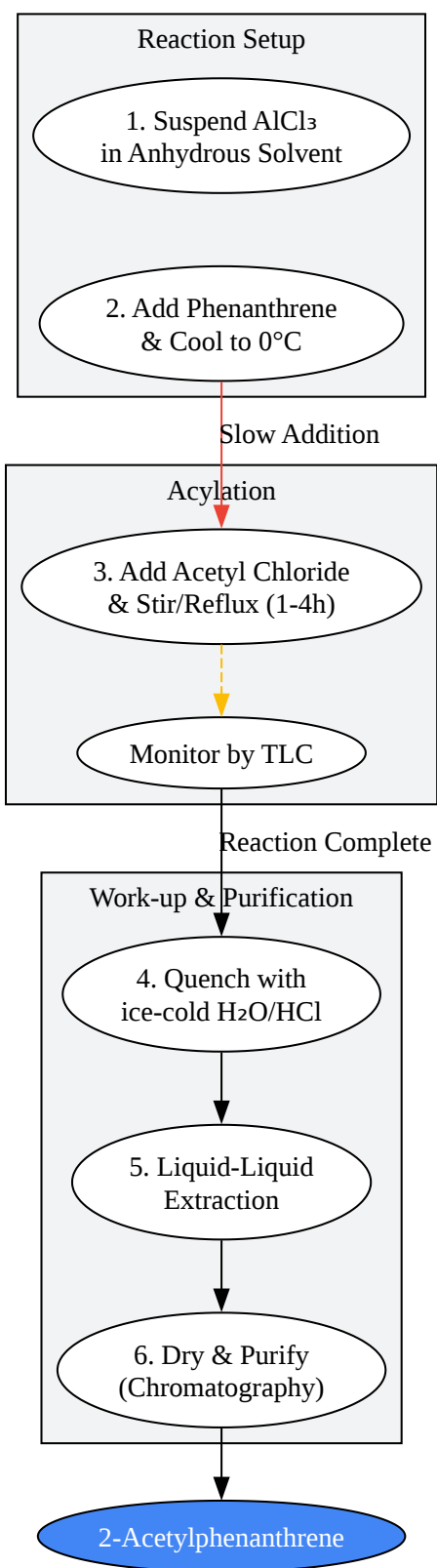
- Phenanthrene

- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous solvent (e.g., nitrobenzene, dichloromethane)
- Ice-cold water
- Dilute hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., dichloromethane)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in an anhydrous solvent like nitrobenzene.
- **Addition of Reagents:** Dissolve phenanthrene (1 equivalent) in the same anhydrous solvent and add it to the stirred AlCl_3 suspension. Cool the mixture in an ice bath.
- **Acylation:** Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled reaction mixture. Once the addition is complete, allow the mixture to stir at room temperature or gently reflux for 1-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine all organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography or recrystallization to isolate **2-Acetylphenanthrene**.



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Biological and Pharmacological Activity

While the broader class of phenanthrenes has been extensively studied for various biological activities, specific data on **2-Acetylphenanthrene** is limited. Phenanthrene derivatives are known to exhibit a range of effects, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation activities.

- **Anticancer Potential:** Many phenanthrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] Their planar structure allows them to intercalate with DNA, potentially inhibiting enzymes involved in DNA synthesis and replication.[9] Studies on phenanthrene-linked compounds have shown promising results against human colon and breast cancer cells, often inducing apoptosis and cell cycle arrest.[10]
- **Antimicrobial Activity:** Certain synthetic derivatives of acetylphenanthrene have been evaluated for their antibacterial effects. For instance, novel analogues of N-piperazinyl fluoroquinolones incorporating a 2-oxo-2-(phenanthrene-2-yl) ethyl moiety have been synthesized and tested against various Gram-positive and Gram-negative bacteria.[6]
- **Anti-inflammatory Effects:** Phenanthrenes isolated from natural sources have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production in activated macrophages.[1] The mechanism often involves the inhibition of key signaling pathways like MAPKs and NF-κB.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

To evaluate the potential anticancer activity of **2-Acetylphenanthrene**, a standard MTT assay can be employed. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

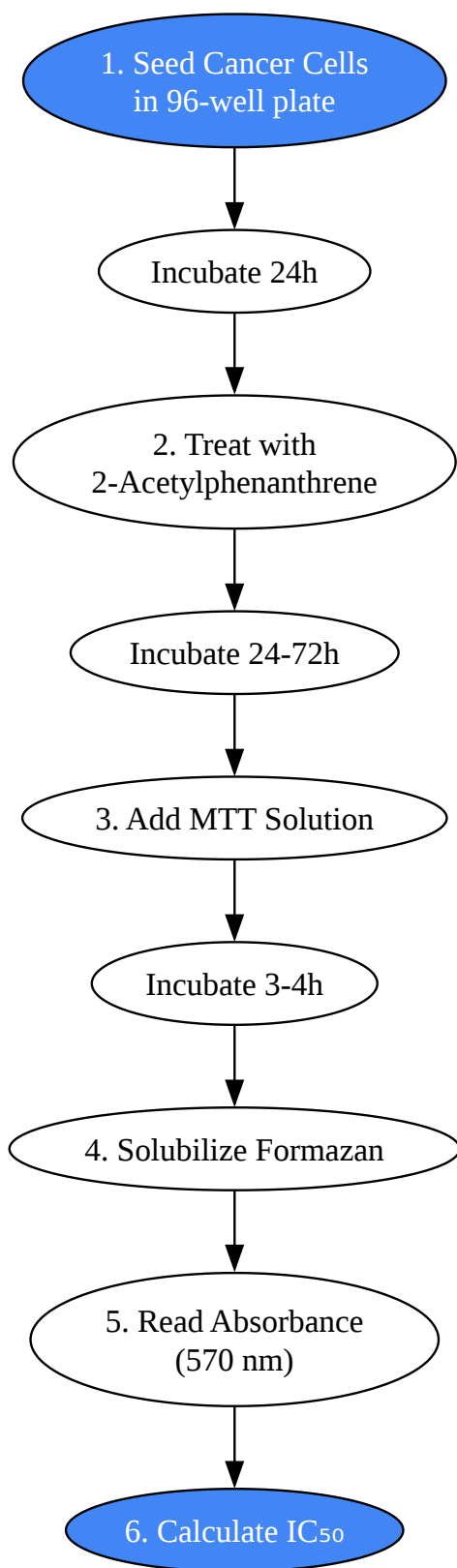
Materials:

- Human cancer cell line (e.g., HeLa, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **2-Acetylphenanthrene** stock solution (dissolved in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the **2-Acetylphenanthrene** stock solution in the complete medium. Remove the old medium from the wells and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting a dose-response curve.



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Conclusion

2-Acetylphenanthrene (CAS 5960-69-0) is a well-characterized polycyclic aromatic ketone with defined physicochemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation, although control of regioselectivity is a key consideration. While direct biological studies on this specific molecule are not abundant in current literature, the broader family of phenanthrenes demonstrates significant potential in medicinal chemistry, particularly as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents. The protocols provided herein offer a starting point for the synthesis and biological evaluation of **2-Acetylphenanthrene**, encouraging further investigation into its therapeutic potential.

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